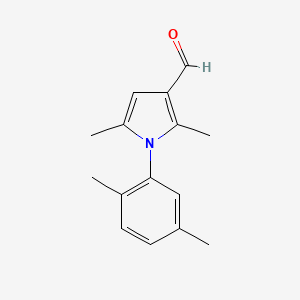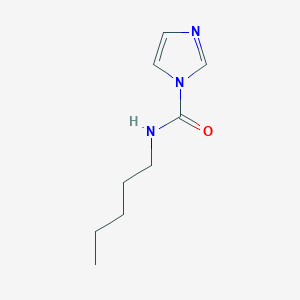
3-Amino-2,2-dimethyl-1-(2-methyl-1,3-thiazol-4-yl)propan-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Amino-2,2-dimethyl-1-(2-methyl-1,3-thiazol-4-yl)propan-1-ol is an organic compound that features a thiazole ring, an amino group, and a hydroxyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-2,2-dimethyl-1-(2-methyl-1,3-thiazol-4-yl)propan-1-ol typically involves the formation of the thiazole ring followed by the introduction of the amino and hydroxyl groups. One common method involves the cyclization of appropriate precursors under acidic or basic conditions to form the thiazole ring. Subsequent functionalization steps introduce the amino and hydroxyl groups.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. This often includes the use of catalysts, controlled reaction environments, and purification techniques such as crystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
3-Amino-2,2-dimethyl-1-(2-methyl-1,3-thiazol-4-yl)propan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The amino group can be reduced to form amines.
Substitution: The thiazole ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Halogenating agents or nucleophiles like amines or alcohols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group may yield ketones, while substitution reactions on the thiazole ring can introduce various functional groups.
Wissenschaftliche Forschungsanwendungen
3-Amino-2,2-dimethyl-1-(2-methyl-1,3-thiazol-4-yl)propan-1-ol has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds.
Organic Synthesis: It serves as an intermediate in the synthesis of complex organic molecules.
Material Science: Its unique structure makes it useful in the development of new materials with specific properties.
Wirkmechanismus
The mechanism of action of 3-Amino-2,2-dimethyl-1-(2-methyl-1,3-thiazol-4-yl)propan-1-ol involves its interaction with molecular targets such as enzymes or receptors. The amino and hydroxyl groups can form hydrogen bonds, while the thiazole ring can participate in π-π interactions. These interactions can modulate the activity of biological pathways, leading to various effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-Amino-2-methyl-1-propanol
- 2,2-Dimethyl-1-propanol
- 1-(2-Methyl-1,3-thiazol-4-yl)ethanol
Uniqueness
3-Amino-2,2-dimethyl-1-(2-methyl-1,3-thiazol-4-yl)propan-1-ol is unique due to the presence of both the thiazole ring and the amino group, which confer distinct chemical and biological properties. Its structure allows for diverse chemical modifications, making it a versatile compound in various applications.
Eigenschaften
Molekularformel |
C9H16N2OS |
|---|---|
Molekulargewicht |
200.30 g/mol |
IUPAC-Name |
3-amino-2,2-dimethyl-1-(2-methyl-1,3-thiazol-4-yl)propan-1-ol |
InChI |
InChI=1S/C9H16N2OS/c1-6-11-7(4-13-6)8(12)9(2,3)5-10/h4,8,12H,5,10H2,1-3H3 |
InChI-Schlüssel |
FDGCMRAJAOMOAG-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=NC(=CS1)C(C(C)(C)CN)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-[2-(Aminomethyl)-7-oxabicyclo[2.2.1]heptan-2-yl]propan-2-ol](/img/structure/B13153102.png)

![3-amino-N-[(2Z)-1-methylpyrrolidin-2-ylidene]benzene-1-sulfonamide](/img/structure/B13153114.png)

![3-[(4-Fluorobenzyl)amino]propanoic acid](/img/structure/B13153132.png)
![diazanium;[(2R)-2-[[(Z)-octadec-9-enoyl]amino]-3-[4-(pyridin-2-ylmethoxy)phenyl]propyl] phosphate](/img/structure/B13153134.png)


phosphanium iodide](/img/structure/B13153147.png)

![4-{[(Furan-2-ylmethyl)amino]methyl}-N-methylbenzamide](/img/structure/B13153154.png)

![5-Isocyano-2-methyl-[3,4'-bipyridin]-6(1H)-one](/img/structure/B13153157.png)
